N-(4-bromobenzyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine is a synthetic organic compound classified within the tetrazole family. Tetrazoles are five-membered heterocyclic compounds characterized by four nitrogen atoms and one carbon atom in their structure. This specific compound features a bromophenyl group and a prop-2-en-1-yl group attached to the tetrazole ring, making it notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The synthesis of N-(4-bromobenzyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine typically involves several key steps:
The synthesis may lead to various by-products, including:
The molecular formula of N-(4-bromobenzyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine is CHBrN, with a molecular weight of 294.15 g/mol. Its IUPAC name is N-[(4-bromophenyl)methyl]-2-prop-2-enyltetrazol-5-amine. The compound's structural representation can be detailed as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHBrN |
| Molecular Weight | 294.15 g/mol |
| IUPAC Name | N-[(4-bromophenyl)methyl]-2-prop-2-enyltetrazol-5-amine |
| InChI | InChI=1S/C11H12BrN5/c1-2-7... |
| InChI Key | BUGULZDJWCNYHU-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1N=C(N=N1)NCC2=CC=C(C=C2)Br |
This structure showcases the unique arrangement of atoms that contribute to its chemical properties and reactivity.
N-(4-bromobenzyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine can undergo various chemical reactions due to its functional groups:
The mechanism of action for N-(4-bromobenzyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine involves its interaction with biological targets:
The physical and chemical properties of N-(4-bromobenzyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine are significant for its applications:
| Property | Value |
|---|---|
| Appearance | Typically a solid or crystalline form |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Stability | Stable under normal conditions; sensitive to light and moisture |
| Melting Point | Not specified in available data |
These properties dictate its handling, storage, and potential applications in research and industry.
N-(4-bromobenzyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine has several applications across various scientific fields:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: